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Introduction:

Iridium-catalyzed C-H activation has emerged as a powerful tool in modern organic synthesis,
enabling the direct functionalization of otherwise inert C-H bonds. This approach offers
significant advantages in terms of atom and step economy, providing novel retrosynthetic
disconnections for the synthesis of complex molecules, including pharmaceuticals and
agrochemicals. The use of iridium catalysts, particularly half-sandwich Ir(lll) complexes such as
[Cp*IrCI2]2, has proven effective for a variety of C-H functionalization reactions, including
borylation, amination, and arylation. These reactions often proceed with high regioselectivity,
which is typically controlled by the presence of a directing group on the substrate. This
document provides detailed application notes and protocols for three key iridium-catalyzed C-H
activation reactions.

General Mechanism of Iridium-Catalyzed C-H
Activation

The catalytic cycle for iridium-catalyzed C-H activation generally proceeds through a concerted
metalation-deprotonation (CMD) pathway. The active Ir(lll) catalyst, often generated in situ,
coordinates to the directing group of the substrate, bringing the metal center in proximity to the
targeted C-H bond. This is followed by the cleavage of the C-H bond to form a five- or six-
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membered iridacycle intermediate. Subsequent reaction with a coupling partner and reductive
elimination furnishes the desired product and regenerates the active iridium catalyst.
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Caption: Generalized catalytic cycle for iridium-catalyzed C-H activation.
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Iridium-Catalyzed C-H Borylation of Arenes

Application Note:

Iridium-catalyzed C-H borylation is a highly versatile method for the synthesis of aryl and
heteroaryl boronate esters, which are key intermediates in cross-coupling reactions (e.g.,
Suzuki-Miyaura coupling). The reaction typically employs bis(pinacolato)diboron (B2pin2) as
the boron source and is catalyzed by an iridium(l) complex, often generated from a precursor
like [Ir(OMe)(cod)]2 or [IrCl(cod)]2, with a bipyridine or phenanthroline ligand. The
regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered
C-H bond.

Quantitative Data Summary:

n Catalyst Yield (%)
rene
Entry Ligand Loading Temp (°C) Time (h) [11[2][3]
Substrate
(mol%) [4]
1 Benzene dtbpy 15 80 16 95
94 (m:p >
2 Toluene dtbpy 15 80 16
20:1)
. 98 (m- and
3 Anisole dtbpy 15 80 16
p-)
Chlorobenz 85 (m:p =
4 dtbpy 15 100 24
ene 4:1)
1,3-
3,4,7,8-
5 Dichlorobe 3.0 100 24 91
Me4phen
nzene
o 3,4,7,8-
6 Pyridine 3.0 100 24 75 (at C-3)
Me4phen
_ 3,4,7,8-
7 Thiophene 3.0 80 12 88 (at C-2)
Me4phen
3,4,7,8-
8 Indole 3.0 80 12 85 (at C-7)
Me4phen
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dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 3,4,7,8-Me4phen = 3,4,7,8-tetramethyl-1,10-
phenanthroline

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
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Caption: Typical experimental workflow for Ir-catalyzed C-H borylation.

Materials:

e [Ir(OMe)(cod)]2 (Iridium(l) methoxide cyclooctadiene dimer)
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o 4 4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (3,4,7,8-
Me4phen)

» Bis(pinacolato)diboron (B2pin2)

o Arene substrate

e Anhydrous solvent (e.g., tetrahydrofuran (THF), cyclohexane)
 Inert atmosphere glovebox or Schlenk line

Procedure:

 In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar,
add [Ir(OMe)(cod)]2 (e.g., 0.0075 mmol, 1.5 mol%), the appropriate ligand (e.g., dtbpy, 0.015
mmol, 3.0 mol%), and B2pin2 (e.g., 0.6 mmol, 1.2 equiv).

e Add the arene substrate (0.5 mmol, 1.0 equiv) and the anhydrous solvent (2 mL).
o Seal the vial with a Teflon-lined cap.

o Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the
specified temperature (e.g., 80-100 °C).

« Stir the reaction mixture for the specified time (e.g., 16-24 hours).
 After the reaction is complete, cool the vial to room temperature.
e Remove the solvent under reduced pressure.

» Purify the residue by flash column chromatography on silica gel using an appropriate eluent
(e.g., hexanes/ethyl acetate) to afford the desired aryl boronate ester.

Iridium-Catalyzed C-H Amination of Benzamides

Application Note:
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Iridium-catalyzed C-H amination provides a direct route to synthesize substituted anilines,
which are prevalent motifs in pharmaceuticals and functional materials. This reaction typically
employs a [Cp*IrCI2]2 precatalyst, which is activated in situ. A directing group, such as an
amide, is essential for achieving high regioselectivity, directing the amination to the ortho C-H
bond. Organic azides are commonly used as the nitrogen source, with molecular nitrogen as
the only byproduct, making this an environmentally benign process.[5][6]

Quantitative Data Summary:
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TsN3 = Tosyl azide; BocN3 = tert-Butoxycarbonyl azide; MozN3 = 4-Methoxybenzyloxycarbonyl
azide; Catalyst system typically [CpIrCI2]2 with a silver salt additive (e.g., AQNTf2).*

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Amination of Benzamides
Materials:

o [Cp*IrCI2]2 (Pentamethylcyclopentadienyl iridium(lIl) chloride dimer)

« Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) or other silver salt

e Benzamide substrate with a directing group (e.g., N-methoxy)

e Organic azide (e.g., tosyl azide)

e Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

 Inert atmosphere glovebox or Schlenk line

Procedure:

e To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzamide
substrate (0.2 mmol, 1.0 equiv), [Cp*IrCI2]2 (0.005 mmol, 2.5 mol%), and AgNTf2 (0.02
mmol, 10 mol%).

o Evacuate and backfill the tube with argon or nitrogen three times.

e Add the organic azide (0.24 mmol, 1.2 equiv) and anhydrous DCE (1.0 mL) via syringe under
a positive pressure of inert gas.

o Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g.,
50-80 °C).

 Stir the reaction mixture for the specified time (e.g., 12-24 hours).
 After the reaction is complete, cool the mixture to room temperature.

« Filter the reaction mixture through a short pad of Celite, washing with dichloromethane.
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o Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl
acetate) to yield the aminated product.

Iridium-Catalyzed C-H Arylation

Application Note:

Iridium-catalyzed C-H arylation allows for the direct formation of C-C bonds between two
aromatic rings, a fundamental transformation in organic synthesis. Similar to amination, this
reaction often utilizes a [Cp*IrCI2]2 precatalyst and a directing group on one of the arenes to
control regioselectivity. Diaryliodonium salts are frequently employed as the arylating agents.
This method is particularly valuable for the late-stage functionalization of complex molecules.[8]

[9]

Quantitative Data Summary:
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Ph210Tf = Diphenyliodonium triflate; (p-Tol)210Tf = Di(p-tolyl)iodonium triflate; (p-MeOPh)2I0Tf
= Di(p-methoxyphenyl)iodonium triflate. Catalyst system typically [CpIrCI2]2 with a silver salt
additive (e.g., AgOTf or AQNTf2).*
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Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Arylation
Materials:

« [Cp*IrCI2]2

 Silver triflate (AgOTf) or AQNT{2

e Substrate with a directing group

e Diaryliodonium salt

e Anhydrous solvent (e.g., cyclohexane, DCE)

 Inert atmosphere glovebox or Schlenk line

Procedure:

¢ In a nitrogen-filled glovebox, add the substrate (0.2 mmol, 1.0 equiv), [Cp*IrCI2]2 (0.01
mmol, 5.0 mol%), and a silver salt (e.g., AgOTf, 0.04 mmol, 20 mol%) to an oven-dried
screw-cap vial containing a magnetic stir bar.

e Add the diaryliodonium salt (0.24 mmol, 1.2 equiv) and the anhydrous solvent (1.0 mL).
o Seal the vial tightly with a Teflon-lined cap.

» Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the
specified temperature (e.g., 100-120 °C).

« Stir the reaction mixture for the specified duration (e.g., 12-24 hours).
» Upon completion, allow the reaction to cool to ambient temperature.

 Dilute the mixture with dichloromethane and filter through a pad of silica gel, eluting with
additional dichloromethane.

e Concentrate the filtrate under reduced pressure.
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 Purify the resulting residue by flash column chromatography on silica gel (e.g., using a
gradient of hexanes and ethyl acetate) to isolate the arylated product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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